Odorine: A Technical Guide to its Chemical Properties and Biological Activities
Odorine: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Document ID: ODN-CHEM-2025-11-18 Version: 1.0
Abstract
Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research has identified Odorine as a compound with significant biological potential, particularly in the realms of cancer chemoprevention and anti-inflammatory activity. This document provides a comprehensive overview of the known chemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Physical Properties
Odorine is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]
Identifiers and Molecular Characteristics
The fundamental identifiers and computed properties for Odorine are summarized in Table 1.
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | PubChem[2] |
| Synonyms | Odorine, Roxburghilin | PubChem[2], Purushothaman et al. |
| CAS Number | 72755-20-5 | PubChem[2] |
| Molecular Formula | C₁₈H₂₄N₂O₂ | PubChem[2] |
| Molecular Weight | 300.4 g/mol | PubChem[2] |
| Canonical SMILES | CC--INVALID-LINK--C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | PubChem[2] |
| InChIKey | KZAOEMMZRGEBST-IXVOVUJJSA-N | PubChem[2] |
Physicochemical Properties
The experimental physicochemical data for Odorine is limited. Table 2 summarizes the available experimental values and provides theoretical estimations for unmeasured properties based on the molecule's structure.
| Property | Value | Notes |
| Physical State | White solid / Colorless needles | Recrystallized from CH₂Cl₂[3] |
| Melting Point | 476-478 K (203-205 °C) | Experimental value[3] |
| Boiling Point | Data not available | Predicted to be high (>400 °C) due to high molecular weight and polar amide groups, likely decomposing before boiling at atmospheric pressure. |
| pKa | Data not available | The amide protons are very weakly acidic (pKa > 17), and the molecule lacks strongly basic functional groups. The amide oxygens are weakly basic. |
| Solubility | Data not available | Predicted to have low solubility in water and high solubility in organic solvents like dichloromethane, chloroform, and acetone, consistent with its isolation and crystallization procedures.[3] |
| XLogP3 | 3.7 | Computed value, indicating moderate lipophilicity. |
Spectroscopic Data
While specific, detailed spectra for Odorine are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in Odorine.
| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
| ¹H NMR | δ 7.2 - 7.6 | Aromatic protons (C₆H₅) |
| δ 6.5 - 7.5 | Vinylic protons (-CH=CH-) | |
| δ ~4.5 | Pyrrolidine CH proton adjacent to two nitrogen atoms | |
| δ 1.5 - 2.5 | Aliphatic protons (pyrrolidine -CH₂-, butanamide -CH-, -CH₂-) | |
| δ 0.8 - 1.2 | Methyl protons (-CH₃) | |
| ¹³C NMR | δ ~170-175 | Amide carbonyl carbons (C=O) |
| δ 120 - 140 | Aromatic and vinylic carbons | |
| δ 20 - 60 | Aliphatic carbons (pyrrolidine and butanamide) | |
| δ ~10-20 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of Odorine is expected to show characteristic absorption bands for its amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide (R-CO-NH-R) |
| 3100-3000 | C-H Stretch | Aromatic and Vinylic C-H |
| <3000 | C-H Stretch | Aliphatic C-H |
| ~1660 & ~1620 | C=O Stretch (Amide I) | Two distinct Amide Carbonyls |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 300 | [M]⁺ | Molecular Ion (C₁₈H₂₄N₂O₂) |
| 199 | [M - C₆H₁₁O]⁺ | α-cleavage with loss of the 2-methylbutanoyl group |
| 131 | [C₉H₇O]⁺ | Cinnamoyl cation, a common fragment from the cinnamoyl group |
| 103 | [C₈H₇]⁺ | Phenylpropene radical cation |
| 86 | [C₅H₁₂N]⁺ | Pyrrolidine-derived fragment |
Experimental Protocols
Isolation from Aglaia odorata
Odorine can be isolated from the leaves of Aglaia odorata. The following is a generalized protocol based on published methods.[3]
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Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.
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Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.
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Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography over silica gel.
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Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar solvent and a moderately polar solvent (e.g., hexane-acetone).
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (Odorine) are pooled.
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Purification and Crystallization: The pooled fractions are further purified by repeated column chromatography or preparative TLC. The pure compound is obtained as a white solid, which can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless needles.[3]
Chemical Synthesis
The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline, establishing the absolute stereochemistry of the natural product.[1] The key steps involve the construction of the bis-amide unit via an isocyanate intermediate.
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Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the corresponding N-acylproline derivative.
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Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate and sodium azide.
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Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran) to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.
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Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard reagent adds to the isocyanate to form the second amide linkage, yielding dihydroodorine.
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Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-phenylpropanoyl group yields Odorine directly.
References
- 1. A comparison of the signal pathways between the TNF alpha- and oridonin-induced murine L929 fibrosarcoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic inflammation and cancer: potential chemoprevention through nuclear factor kappa B and p53 mutual antagonism | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
